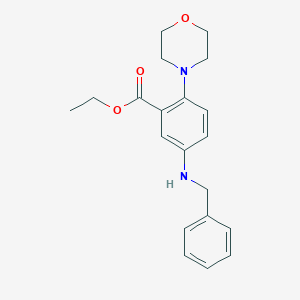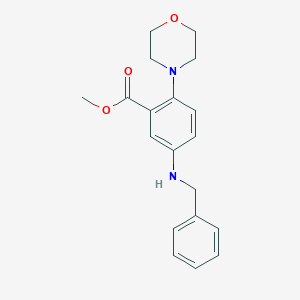![molecular formula C16H18ClN5OS B496521 {[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE](/img/structure/B496521.png)
{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is a complex organic compound featuring a furan ring, a chlorophenyl group, and a tetrazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE typically involves multi-step organic reactions. The initial step often includes the formation of the furan ring, followed by the introduction of the chlorophenyl group through electrophilic aromatic substitution. The tetrazole moiety is usually introduced via a cycloaddition reaction involving azides and nitriles under high-temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ catalysts and optimized reaction conditions to ensure efficient production. The use of automated systems for reaction monitoring and control is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while nucleophilic substitution on the chlorophenyl group can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as conductivity and stability.
Wirkmechanismus
The mechanism of action of {[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby reducing cellular damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cresol: Cresols are aromatic organic compounds with a hydroxyl group attached to a benzene ring.
Benzyl Alcohol: Benzyl alcohol is another compound with a benzene ring and a hydroxyl group.
Uniqueness
The uniqueness of {[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE lies in its combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and interact with various biological targets makes it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C16H18ClN5OS |
|---|---|
Molekulargewicht |
363.9g/mol |
IUPAC-Name |
N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C16H18ClN5OS/c1-22-16(19-20-21-22)24-9-3-8-18-11-14-6-7-15(23-14)12-4-2-5-13(17)10-12/h2,4-7,10,18H,3,8-9,11H2,1H3 |
InChI-Schlüssel |
BQEMHRKSNWRVHW-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCCNCC2=CC=C(O2)C3=CC(=CC=C3)Cl |
Kanonische SMILES |
CN1C(=NN=N1)SCCCNCC2=CC=C(O2)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(3-Ethoxy-4-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B496439.png)
![Ethyl 2-(4-morpholinyl)-5-[(2-thienylmethyl)amino]benzoate](/img/structure/B496440.png)
![METHYL 5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE](/img/structure/B496441.png)
![Methyl 5-[(4-methoxybenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B496445.png)

![4-amino-N-[2-({[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B496447.png)
![{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B496449.png)

![Methyl 5-[(2,3-dimethoxybenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B496455.png)
![Methyl 5-[(2-ethoxybenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B496456.png)
![1-{4-[5-({[3-(morpholin-4-yl)propyl]amino}methyl)furan-2-yl]phenyl}ethanol](/img/structure/B496458.png)
![3-(2-methoxyphenyl)-8-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B496459.png)
![{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE](/img/structure/B496460.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]cyclopentanamine](/img/structure/B496461.png)
